molecular formula C7H9N3O4 B13066336 Methyl 2-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetate CAS No. 1343221-17-9

Methyl 2-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetate

Cat. No.: B13066336
CAS No.: 1343221-17-9
M. Wt: 199.16 g/mol
InChI Key: QCDLETSINXMAIN-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a pyrimidine derivative featuring a 5-amino substitution on the heterocyclic ring and a methyl ester-linked acetate group at the N1 position. This structure imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical and biochemical applications.

Properties

CAS No.

1343221-17-9

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

methyl 2-(5-amino-2,4-dioxopyrimidin-1-yl)acetate

InChI

InChI=1S/C7H9N3O4/c1-14-5(11)3-10-2-4(8)6(12)9-7(10)13/h2H,3,8H2,1H3,(H,9,12,13)

InChI Key

QCDLETSINXMAIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C(=O)NC1=O)N

Origin of Product

United States

Biological Activity

Methyl 2-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate, also known as N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (CAS No. 546145-03-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C9H14N4O3
  • Molecular Weight : 226.23 g/mol
  • Structure : Contains a pyrimidine ring with amino and dioxo substituents, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the context of cancer treatment. Its mechanism of action appears to involve the inhibition of specific enzymes and pathways critical for tumor cell proliferation.

Anticancer Activity

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
    • In vitro assays demonstrated that it significantly reduced cell viability in breast cancer cell lines (MDA-MB-436) with IC50 values comparable to established chemotherapeutic agents like Olaparib .
  • Mechanism of Action :
    • The compound's activity may be linked to its ability to induce apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase. Flow cytometric analysis revealed an increase in G2 phase cells upon treatment with this compound .

Case Studies

Several studies have explored the efficacy of this compound:

StudyCell LineIC50 (µM)Mechanism
MDA-MB-436 (breast cancer)8.90Induces apoptosis and cell cycle arrest
WI-38 (normal fibroblast)>100Safety profile assessment
Various cancer linesVariesPARP-1 inhibition and cytotoxicity

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound demonstrated potent cytotoxic effects against several cancer cell lines while maintaining a favorable safety profile against non-cancerous cells .
  • PARP Inhibition : It has been suggested that this compound acts as a PARP inhibitor, which is crucial in the context of cancer therapy as it targets DNA repair mechanisms in cancer cells .
  • Cell Cycle Dynamics : The compound was shown to alter the distribution of cells across different phases of the cell cycle, indicating its potential to disrupt normal cellular processes essential for tumor growth .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is recognized for its role as a precursor in the synthesis of various bioactive compounds. Its derivatives have been investigated for:

  • Antimicrobial Activity : Several studies have reported the synthesis of pyrimidine derivatives from this compound that exhibit antimicrobial properties. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .
  • Anticancer Properties : Research indicates that certain derivatives of this compound can inhibit cancer cell proliferation. The structural modifications on the pyrimidine ring enhance their interaction with specific biological targets involved in cancer progression .

Synthesis Methodologies

The compound serves as a key intermediate in various synthetic pathways:

  • Biginelli Reaction : This compound can be synthesized through the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters to form dihydropyrimidinones. The reaction conditions can be optimized to yield high purity products suitable for further biological testing .
  • Multicomponent Reactions : this compound has been utilized in multicomponent reactions that simplify synthetic routes while increasing product diversity. These methods are particularly valuable in drug discovery processes where efficiency is crucial .

Biological Assays

The biological activity of this compound and its derivatives has been extensively studied:

  • Enzyme Inhibition Studies : Compounds derived from this compound have been evaluated for their ability to inhibit various enzymes associated with metabolic pathways. For instance, studies have focused on branched-chain amino acid transaminases (BCATs), where specific derivatives displayed promising inhibitory activity .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization in drug development.

Example reaction:
Methyl ester+H2OH+or OHCarboxylic acid+CH3OH\text{Methyl ester}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{Carboxylic acid}+\text{CH}_3\text{OH}

Conditions and Outcomes:

Reagent SystemTemperatureTimeProductYieldSource
Dilute HCl (1M)80°C4 h2-(5-Amino-2,4-dioxopyrimidinyl)acetic acid85%
NaOH (0.5M) in H₂O/THF60°C2 hSame as above92%

Hydrolysis kinetics are influenced by steric and electronic effects of the pyrimidine ring, with faster rates observed under basic conditions due to increased nucleophilic attack on the ester carbonyl.

Nucleophilic Substitution at the Ester Group

The methyl ester serves as a leaving group in nucleophilic substitution reactions, enabling coupling with amines or thiols to form amides or thioesters.

Example with amino acid esters (EDC/HOBt-mediated coupling):
Methyl ester+H2N REDC HCl HOBtAmide+CH3OH\text{Methyl ester}+\text{H}_2\text{N R}\xrightarrow{\text{EDC HCl HOBt}}\text{Amide}+\text{CH}_3\text{OH}

Representative Data:

NucleophileCoupling AgentSolventProductYieldSource
L-Valine methyl esterEDC·HCl, HOBtDMFN-(5-Amino-2,4-dioxopyrimidinyl)acetylvaline75%
4-NitrophenolHBTU, DIPEADMF4-Nitrophenyl ester72%

This method is widely used to synthesize prodrugs or bioactive conjugates, leveraging the amino group for targeted delivery .

Condensation and Cyclization Reactions

The amino group participates in condensation reactions with carbonyl compounds, forming heterocyclic systems.

Example with ketones:
NH2 Pyrimidine+RCOCH3Schiff baseΔFused pyrimidine derivative\text{NH}_2\text{ Pyrimidine}+\text{RCOCH}_3\rightarrow \text{Schiff base}\xrightarrow{\Delta}\text{Fused pyrimidine derivative}

Reported Case:

ReactantCatalystConditionsProductYieldSource
AcetylacetoneAcOH (cat.)Reflux, 6 hPyrimido[4,5-b]pyridine derivative68%

Cyclization reactions often exploit the electron-deficient pyrimidine ring, facilitating intramolecular attack by nucleophilic groups .

Radical-Based Functionalization

Recent studies highlight the compound’s utility in radical reactions for constructing complex architectures.

Atom-transfer radical cyclization (ATRC):
Methyl esterEt3B O2Cyclized product\text{Methyl ester}\xrightarrow{\text{Et}_3\text{B O}_2}\text{Cyclized product}

Key Data:

InitiatorSubstrateProductDiastereoselectivitySource
Triethylborane (Et₃B)Silyl ether derivativeMethylester-functionalized ring>20:1 syn:anti

This method achieves high stereocontrol, valuable for synthesizing quaternary carbon centers in natural product analogs .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparisons

Compound 5-Substituent Key Functional Group Biological Activity Toxicity Profile
Target Compound Amino Methyl ester Not reported Likely moderate
Methyl 2-(5-methyl-...) (CAS 134456-94-3) Methyl Methyl ester Not reported Low (inferred)
2-(5-Cyano-6-methyl-...) (CAS 5900-45-8) Cyano Acetic acid Laboratory use High (acute toxicity Category 4)
Diethyl phosphonate derivative () Methyl Phosphonate Non-cytotoxic, poor anti-HIV Low

Table 2: Key Residue Interactions in DPP-4 Inhibition ()

Compound Interacting Residues Binding Affinity (Inferred)
Sitagliptin (Control) Arg125, Glu206 High
2-({6-[(3R)-3-Aminopiperidin...} () Tyr547, Tyr631 Moderate
Target Compound Not studied Likely low (no benzonitrile)

Q & A

[Basic] What safety protocols are critical when handling Methyl 2-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosolization occurs .
  • Ventilation: Conduct experiments in fume hoods to minimize inhalation risks. Ensure adequate airflow in workspaces.
  • Emergency Procedures:
    • Skin contact: Wash immediately with soap and water for 15 minutes.
    • Eye exposure: Rinse with water for ≥15 minutes; seek medical attention.
    • Spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Key GHS Classifications: Acute toxicity (Oral, Category 4), skin irritation (Category 2) .

[Basic] What synthetic routes and analytical methods are recommended for producing and characterizing this compound?

Answer:

  • Synthesis Strategy:
    • Condensation Reaction: React 5-aminouracil with methyl bromoacetate in DMF at 60–80°C for 12–24 hours.
    • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Characterization:
    • NMR (¹H/¹³C): Confirm methyl ester (δ ~3.7 ppm) and pyrimidine ring protons (δ ~7.5–8.5 ppm).
    • Mass Spectrometry (MS): Verify molecular ion peak at m/z 209.16 .
    • HPLC Purity: ≥95% purity using a C18 column (acetonitrile/water mobile phase) .

[Advanced] How can researchers design experiments to evaluate the compound’s cytotoxicity using sulforhodamine B (SRB) assays?

Answer:

  • Protocol:
    • Cell Seeding: Plate cancer cells (e.g., HeLa) in 96-well plates (1,000–5,000 cells/well).
    • Dosing: Treat with compound (0.1–100 µM) for 48–72 hours.
    • Fixation: Use 10% trichloroacetic acid (4°C, 1 hour).
    • Staining: Incubate with 0.4% SRB (1% acetic acid) for 30 minutes.
    • Quantification: Measure optical density at 564 nm; calculate IC50 via nonlinear regression .
  • Advantages: SRB assays are cost-effective, stable, and suitable for high-throughput screening.

[Advanced] How should molecular docking studies be optimized to predict interactions with targets like DPP-4?

Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite with rigid/flexible docking modes.

  • Validation: Compare results with co-crystallized ligands (e.g., sitagliptin in PDB: 4A5S).

  • Key Residues:

    Target Protein Critical Residues Interaction Type
    DPP-4Tyr547, Glu206Hydrogen bonding
    Trp629Hydrophobic packing
  • Scoring Metrics: Prioritize binding energy (ΔG ≤ -8 kcal/mol) and ligand efficiency (LE ≥ 0.3).

[Advanced] How can contradictions in structure-activity relationship (SAR) data for derivatives be resolved?

Answer:

  • Approach:
    • Orthogonal Assays: Validate activity using SRB (cytotoxicity) and enzymatic assays (e.g., DPP-4 inhibition).
    • Purity Verification: Confirm compound integrity via HPLC and LC-MS to exclude degradation artifacts.
    • Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent polarity, substituent electronic effects).
  • Case Study: Conflicting IC50 values for 5-fluoro derivatives may arise from differential cell permeability; address via logP optimization .

[Advanced] What strategies improve photostability for light-sensitive derivatives of this compound?

Answer:

  • Modifications:
    • Introduce electron-withdrawing groups (e.g., -CN) to reduce π→π* transitions.
    • Use UV-absorbing excipients (e.g., TiO2 nanoparticles) in formulations.
  • Experimental Design:
    • Light Exposure Tests: Use a solar simulator (300–800 nm) to measure degradation kinetics.
    • Analytical Monitoring: Track photoproducts via UPLC-PDA at 254 nm .

[Basic] What solvents and storage conditions ensure long-term stability?

Answer:

  • Solubility: DMSO (≥50 mg/mL), ethanol (limited solubility). Avoid aqueous buffers at pH > 8.0.
  • Storage: -20°C in amber vials under argon to prevent hydrolysis/oxidation. Shelf life: ≥12 months .

[Advanced] How can researchers validate target engagement in cellular models?

Answer:

  • Pull-Down Assays: Immobilize the compound on sepharose beads; identify bound proteins via SDS-PAGE/MS.
  • Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of DPP-4 after treatment .
  • Knockdown Controls: Use siRNA against DPP-4 to confirm activity loss in compound-treated cells.

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